molecular formula C18H12Cl2F3N5O B2403428 N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea CAS No. 477864-66-7

N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea

Número de catálogo: B2403428
Número CAS: 477864-66-7
Peso molecular: 442.22
Clave InChI: UGYYWBWTMVKCLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea is a useful research compound. Its molecular formula is C18H12Cl2F3N5O and its molecular weight is 442.22. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(4-chlorophenyl)-3-[6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N5O/c19-11-4-6-12(7-5-11)25-17(29)28-15-3-1-2-14(26-15)27-16-13(20)8-10(9-24-16)18(21,22)23/h1-9H,(H3,24,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYYWBWTMVKCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea, with the CAS number 477864-66-7, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea is C18H12Cl2F3N5O, with a molecular weight of 442.22 g/mol. The compound exhibits significant structural complexity, which contributes to its biological activity.

PropertyValue
Molecular FormulaC18H12Cl2F3N5O
Molecular Weight442.22 g/mol
Purity≥ 95%
CAS Number477864-66-7

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes critical in bacterial metabolism. For instance, studies have indicated that it may inhibit Mur enzymes in Mycobacterium tuberculosis, which are essential for bacterial cell wall synthesis .
  • Antibacterial Activity : Preliminary studies have demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .
  • Binding Affinity : Docking studies have revealed that the compound exhibits strong binding interactions with bovine serum albumin (BSA), indicating potential for high bioavailability and efficacy in therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the biological activity of N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea:

  • Study on Antimycobacterial Activity : A study assessed the compound's efficacy against various strains of Mycobacterium tuberculosis. The results showed that derivatives with specific substitutions on the phenyl ring displayed enhanced activity compared to standard treatments like ethambutol, with minimum inhibitory concentrations (MICs) as low as 5.08 ± 0.4 μM for some derivatives .
  • Anticancer Potential : Another investigation focused on the anticancer properties of related compounds within the same structural family. The findings suggested that modifications in the urea moiety could lead to increased cytotoxicity against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea?

The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Formation of the pyridinylamine intermediate by reacting 3-chloro-5-(trifluoromethyl)-2-aminopyridine with 6-amino-2-pyridinyl derivatives under Buchwald–Hartwig coupling conditions (e.g., Pd catalysts, ligands like Xantphos) .
  • Step 2 : Urea linkage formation using carbodiimide coupling agents (e.g., EDCI or DCC) to react the intermediate with 4-chlorophenyl isocyanate. Critical parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and purification via column chromatography. Yield optimization often requires iterative adjustment of stoichiometry and catalyst loading .

Q. How can the molecular structure of this compound be validated experimentally?

  • X-ray crystallography is the gold standard for confirming bond connectivity and spatial arrangement. For example, analogous urea derivatives (e.g., N-(4-chlorophenyl)-5-(4,5-dihydroimidazol-2-yl)thieno[2,3-b]pyridin-4-amine) exhibit planar fused-ring systems with intramolecular N–H⋯N hydrogen bonds stabilizing the structure .
  • Spectroscopic techniques :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify aromatic proton environments and urea carbonyl signals (~160–165 ppm).
  • HRMS : Confirm molecular weight and isotopic patterns (e.g., chlorine and fluorine signatures) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for urea derivatives with pyridinyl substituents?

Discrepancies in activity (e.g., enzyme inhibition vs. cellular toxicity) may arise from:

  • Solubility differences : Use logP calculations and experimental measurements (e.g., shake-flask method) to correlate hydrophobicity with membrane permeability.
  • Metabolic stability : Perform hepatic microsome assays to assess degradation rates.
  • Target engagement validation : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to protein targets .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or receptors). For example, trifluoromethyl groups may enhance hydrophobic interactions in active sites .
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity. Pyridinyl chlorine atoms often improve potency by increasing electron-withdrawing effects .
  • Free energy perturbation (FEP) : Simulate the impact of structural modifications (e.g., replacing chlorophenyl with fluorophenyl) on binding affinity .

Methodological Challenges and Solutions

Q. How to address low crystallinity during X-ray structure determination?

  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) and employ slow evaporation techniques.
  • Salt formation : Co-crystallize with ethanesulfonic acid (as in analogous urea salts) to improve lattice stability .
  • Disorder management : For disordered chlorophenyl rings (observed in related compounds), refine occupancy factors and apply geometric restraints during data processing .

Q. What analytical techniques differentiate between isomeric byproducts in the synthesis?

  • HPLC-MS/MS : Use reverse-phase columns (C18) with gradient elution to separate isomers.
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to distinguish regioisomers. Example: In pyrimidinylurea analogs, NOE correlations between pyridinyl and urea NH protons confirm correct regiochemistry .

Key Research Gaps

  • Metabolic profiling : Limited data on hepatic clearance or cytochrome P450 interactions.
  • In vivo efficacy : Requires PK/PD studies in rodent models to validate therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.